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molecular formula C9H4ClIO2 B8558791 6-Chloro-8-iodocoumarin

6-Chloro-8-iodocoumarin

Cat. No. B8558791
M. Wt: 306.48 g/mol
InChI Key: QIYDOYNZBNLOCB-UHFFFAOYSA-N
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Patent
US06172256B2

Procedure details

A mixture of 3-iodo-5-chlorosalicylaldehyde (100 g, 0.354 mole), acetic anhydride (300 mL) and triethylamine (54 mL) was heated at reflux for 18 hours. Upon cooling, the desired coumarin precipitated as a dark brown crystalline material. This was filtered, washed with hexane/ethyl acetate (4:1, 200 mL), and was air dried. Yield: 60 g (55%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(N(CC)CC)C>[Cl:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([I:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
IC1=C(C(C=O)=CC(=C1)Cl)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
54 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the desired coumarin precipitated as a dark brown crystalline material
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with hexane/ethyl acetate (4:1, 200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C=CC(OC2=C(C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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